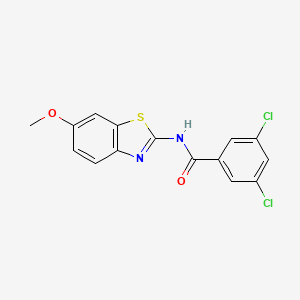
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of isoindolin-1-imines, which are known for their therapeutic and biological activities, such as NR2B-selective NMDA receptor antagonists, thrombin receptor inhibitors, and antiproliferative effects .
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Its antiproliferative effects make it a potential candidate for cancer research and drug development.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Isoindolin-1-imine derivatives have been associated with significant therapeutic and biological activities . They have been studied for their potential as NR2B-selective NMDA receptor antagonists, thrombin receptor (PAR-1) inhibitors, and for their antiproliferative effects .
Mode of Action
Isoindolin-1-imine derivatives are synthesized via a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Isoindolin-1-imine derivatives have been associated with the modulation of the dopamine receptor d2 , suggesting that they might affect pathways related to dopamine signaling.
Pharmacokinetics
A study on isoindolin-1-ones, a related class of compounds, suggested that they exhibited superior qualities to known cdk7 inhibitors according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
Isoindolin-1-imine derivatives have been associated with significant therapeutic and biological activities , suggesting that they might have similar effects.
Action Environment
The synthesis of isoindolin-1-imine derivatives has been achieved under mild aqueous conditions , suggesting that the compound might be stable and effective in similar environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine can be achieved through a catalyst-free, one-pot method involving the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out at room temperature in an aqueous medium, providing excellent yields (90-98%) with easy purification . Another method involves the condensation of ortho-phthalaldehyde with two primary alkylamines under mild aqueous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted-3-alkoxyisoindolin-1-imine: Prepared by the three-component reaction of 2-cyanobenzaldehyde, amine, and alcohol.
N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and carbonyl groups at positions 1 and 3, and are used in pharmaceutical synthesis, herbicides, colorants, dyes, and polymer additives.
Uniqueness
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its chlorophenyl group enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHZKURTICKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)
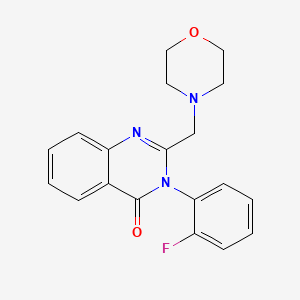
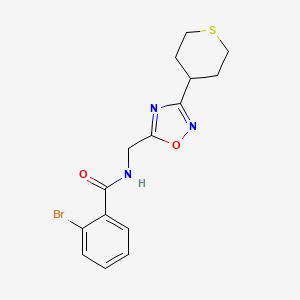

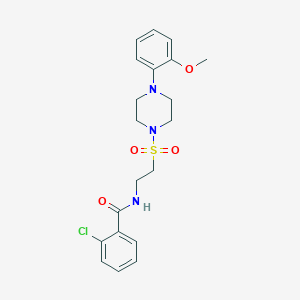
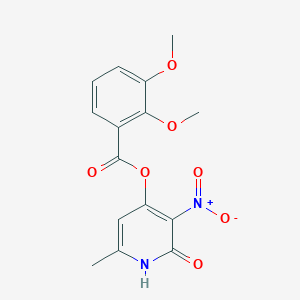
![9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2445721.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)
![8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)
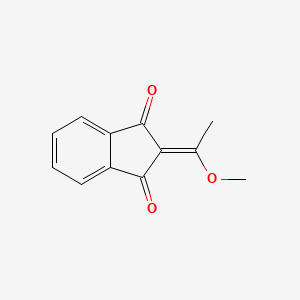
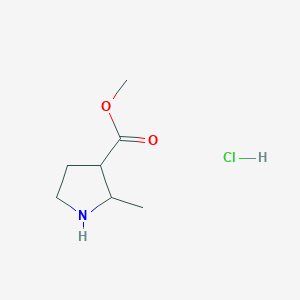
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2445729.png)
![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)
